molecular formula C22H14O B073652 5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene CAS No. 1421-85-8

5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene

Cat. No. B073652
CAS RN: 1421-85-8
M. Wt: 294.3 g/mol
InChI Key: XMMYSZBPSFQXDL-UHFFFAOYSA-N
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Description

5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene, also known as benzo[a]pyrene diol epoxide (BPDE), is a highly carcinogenic compound found in tobacco smoke, grilled foods, and polluted air. It is a potent mutagen and can cause DNA damage, leading to the development of cancer.

Mechanism of Action

BPDE exerts its carcinogenic effects by forming covalent adducts with DNA, leading to the formation of bulky DNA lesions. These lesions can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. BPDE can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and physiological effects:
BPDE has been shown to induce DNA damage, leading to the activation of DNA repair pathways and cell cycle checkpoints. However, if the damage is severe and cannot be repaired, it can lead to cell death or the development of cancer. BPDE can also induce oxidative stress and inflammation, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

BPDE is a well-studied compound and has been extensively used as a model compound to study the mechanisms of chemical carcinogenesis and DNA damage. However, its highly reactive nature and carcinogenic properties make it difficult to handle and require specialized equipment and safety protocols.

Future Directions

Future research on BPDE should focus on developing new methods to prevent or repair DNA damage caused by this compound. This can involve the development of new drugs or therapies that can target the DNA repair pathways or reduce oxidative stress and inflammation. Additionally, research can focus on identifying new biomarkers for BPDE exposure and developing new methods to detect and quantify BPDE in various environmental matrices.

Synthesis Methods

BPDE can be synthesized by the oxidation of 5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene[a]pyrene (BaP) with various oxidizing agents such as m-chloroper5,6-Epoxy-5,6-dihydrodibenz(a,h)anthraceneic acid or potassium permanganate. The resulting product is a mixture of four stereoisomers, two of which are highly carcinogenic and can cause mutations in DNA.

Scientific Research Applications

BPDE has been extensively studied in the field of cancer research due to its potent mutagenic and carcinogenic properties. It is commonly used as a model compound to study the mechanisms of chemical carcinogenesis and DNA damage. BPDE has been shown to induce mutations in various genes, including the tumor suppressor gene p53, leading to the development of cancer.

properties

CAS RN

1421-85-8

Product Name

5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

22-oxahexacyclo[12.9.0.03,12.04,9.015,20.021,23]tricosa-1(14),2,4,6,8,10,12,15,17,19-decaene

InChI

InChI=1S/C22H14O/c1-2-6-15-13(5-1)9-10-14-11-19-16-7-3-4-8-17(16)21-22(23-21)20(19)12-18(14)15/h1-12,21-22H

InChI Key

XMMYSZBPSFQXDL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C6=CC=CC=C64

Origin of Product

United States

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